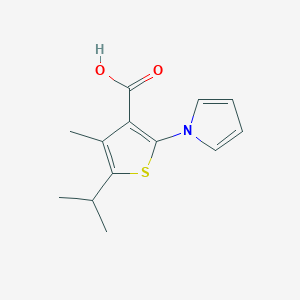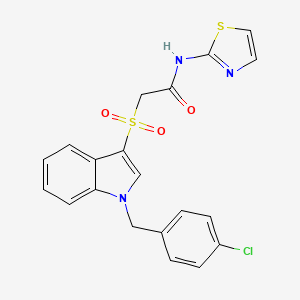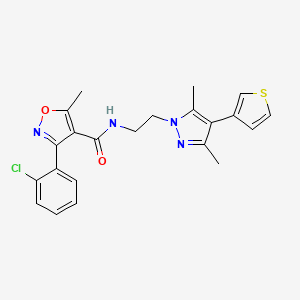![molecular formula C13H21NO4 B2490154 (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1217790-09-4](/img/structure/B2490154.png)
(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bicyclic compounds involves intricate processes. For instance, the preparation of diastereomerically pure hydroxybicycloheptane carboxylic acids, potentially useful as chiral auxiliaries, starts with ketopinic acid. A key step involves the base-catalyzed epimerization of the hydroxy isomer via a retro-aldol reaction (Ishizuka et al., 1990).
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, the crystal and molecular structure of conformationally restricted methionine analogues reveals intricate details, as determined by single-crystal X-ray analysis (Glass et al., 1990). Such analyses are crucial for understanding the three-dimensional configuration of the molecule.
Chemical Reactions and Properties
Bicyclic compounds can undergo various chemical reactions. For instance, a synthesis involving the base-catalyzed methanolysis-rearrangement of isopropylidenedioxy-oxabicycloheptane carboxylate highlights complex chemical transformations (Wang et al., 2001). These reactions are essential for modifying the chemical structure and properties of the compound.
Physical Properties Analysis
Physical properties such as crystal structure are significant for such compounds. For instance, the study of N-Boc-aminobicycloheptane carboxylic acids reveals their conformational locking and distinct crystal packing, offering insights into their physical properties (Vorberg et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial. For example, the synthesis and study of aminobicyclooctane carboxylic acids show their reactivity with Na+-independent amino acid transport systems, indicating specific chemical interactions (Christensen et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
The compound has been pivotal in the development of novel synthetic pathways and chemical transformations. For instance, it has been instrumental in the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from norborne-2-ol, highlighting its utility in creating complex organic molecules with potential applications in pharmaceuticals and material sciences (Wang et al., 2001). Similarly, it has served as a precursor in the synthesis of conformationally locked carbocyclic nucleosides, which are crucial in the study of nucleic acid analogs and have implications in antiviral and anticancer research (Hřebabecký et al., 2006).
Methodological Innovations in Synthesis
The compound has been used in adapting synthesis sequences to modern methodologies, such as microreactor technology, optimizing safety and efficiency in pharmaceutical intermediate synthesis (Rumi et al., 2009). This showcases its role in improving industrial chemical processes.
Propiedades
IUPAC Name |
(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-UTINFBMNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)
![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)




![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)
